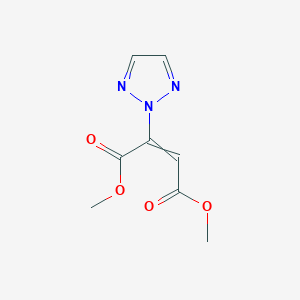

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate

Description

Structure

3D Structure

Properties

CAS No. |

918407-86-0 |

|---|---|

Molecular Formula |

C8H9N3O4 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

dimethyl 2-(triazol-2-yl)but-2-enedioate |

InChI |

InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-9-3-4-10-11/h3-5H,1-2H3 |

InChI Key |

XYKKTOFFGCTMPR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N1N=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Click Chemistry Method

The click chemistry approach generally follows these steps:

Reagents Preparation : The reaction typically requires azides and alkynes as starting materials. For example, an azide such as 1-(triazol-2-yl)-1H-1,2,3-triazole can be used alongside an appropriate alkyne derivative.

Reaction Conditions : The reaction is often conducted in a solvent such as dimethylformamide or acetonitrile at elevated temperatures (around 60–100 °C) to facilitate the cycloaddition process.

Product Isolation : After completion, the reaction mixture is cooled and purified using column chromatography to isolate Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate.

Esterification Method

This method can be summarized as follows:

Starting Materials : Maleic acid or its derivatives (like maleic anhydride) are reacted with methanol or other alcohols in the presence of an acid catalyst.

Reaction Setup : The reaction is typically performed under reflux conditions to ensure complete conversion of reactants into products.

Purification : The crude product undergoes distillation or recrystallization to obtain pure this compound.

Yield and Characterization : The yield from these reactions generally ranges from moderate to high (50%–90%), depending on the specific conditions employed.

Recent studies have highlighted the potential applications of this compound in drug discovery and material sciences due to its structural stability and versatility. The triazole ring is particularly noted for its role in enhancing biological activity in pharmaceutical compounds.

| Method | Key Features | Typical Yield (%) | Solvent Used |

|---|---|---|---|

| Click Chemistry | Efficient carbon-nitrogen bond formation | 70–90 | Dimethylformamide |

| Esterification | Simple and direct synthesis | 50–90 | Methanol |

Chemical Reactions Analysis

Diels-Alder Reactions with Inverse Electron Demand

The electron-deficient α,β-unsaturated diester moiety participates in [4+2] cycloadditions with electron-rich dienophiles. For example:

-

Reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (a dienophile) in dichloroethane at room temperature leads to pyridazine derivatives (e.g., compound 37 ) via intermediate bicyclic adducts .

-

Key Conditions : Solvent = dichloroethane, RT; Yield = 70–91% after optimization .

Mechanistic Pathway :

-

The electron-rich double bond adjacent to the triazole attacks the tetrazine at positions 3 and 6.

-

Formation of a bicyclic intermediate followed by nitrogen extrusion yields the pyridazine product .

Thioether Formation and Cyclization

Reactivity with dimethyl acetylenedicarboxylate (DMAD) proceeds via sulfur-mediated pathways:

-

Step 1 : Thioether intermediates form through addition of sulfur-containing nucleophiles (e.g., 5-mercaptoazoles) to the acetylene triple bond .

-

Step 2 : Cyclization yields fused heterocycles like imidazo[1,5-b]thiazin-4-ones or pyrazolo[1,5-b]thiazin-4-ones .

Example Reaction :

-

Reaction of 1-methyl-5-mercapto-1,2,3-triazole-4-thiocarboxamide with DMAD produces dimethyl 2-(3-methyl-5-thiocarbamoyl-3H-triazol-4-ylthio)but-2-enedioate (compound 11a ) in 43% yield .

Key Conditions :

Regioselective Alkylation

The triazole ring directs regioselectivity in substitution reactions:

-

N2-Alkylation is favored due to steric and electronic effects of the 4,5-substituents (e.g., bromine atoms) .

-

Subsequent transformations (e.g., Suzuki coupling) enable selective synthesis of 2-alkyl-4,5-disubstituted triazoles .

Example :

-

Alkylation of 4,5-dibromo-1,2,3-triazole yields N2-alkyl-4,5-dibromo-1,2,3-triazole , which can be further functionalized .

Hydrolysis and Ester Reactivity

The α,β-unsaturated diester undergoes hydrolysis under acidic/basic conditions:

-

Hydrolysis of the ester groups yields the dicarboxylic acid derivative.

-

Transesterification with alcohols (e.g., ethanol) produces dialkyl analogs .

Key Conditions :

Reaction with Isothiocyanates

Ethoxycarbonyl isothiocyanate acts as an acylating agent:

-

Forms intermediates (e.g., 31 , 32 ) that hydrolyze to yield 1,2,4-triazole derivatives (e.g., compound 28 ) and byproducts like 1-(ethoxycarbonyl)amino-1-morpholinomethanethione .

Key Conditions :

Oxidative Coupling

Under aerobic conditions with copper catalysts:

-

The triazole-copper complex undergoes oxidative coupling to form bis(1,2,3-triazoles) or 5-alkynyl-1,2,3-triazoles depending on temperature .

Temperature Dependence :

Comparative Reaction Table

Mechanistic Highlights

-

Cycloadditions : Driven by the electron-deficient nature of the α,β-unsaturated diester .

-

Triazole Directing Effects : Steric hindrance at N1/N3 positions enhances N2-selectivity in alkylation .

-

Thiol-Mediated Pathways : Sulfur nucleophiles initiate acetylene addition, followed by cyclization .

This compound’s reactivity is central to synthesizing bioactive heterocycles and functional materials, with applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate, with the molecular formula , features a triazole ring which is crucial for its biological activity. The compound's structure allows it to interact with various biological pathways, making it a candidate for drug development and agricultural use.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial and fungal strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole derivatives are known for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Agricultural Applications

Fungicides

The compound's triazole structure contributes to its effectiveness as a fungicide. It has been evaluated for its ability to control plant pathogens, particularly those affecting crops like wheat and corn. Field trials have shown that formulations containing this compound can reduce disease incidence significantly .

Plant Growth Regulators

Emerging research suggests that this compound may also function as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in certain plant species under stress conditions .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 2: Efficacy as a Fungicide

| Crop | Pathogen | Application Rate (g/ha) | Disease Reduction (%) | Reference |

|---|---|---|---|---|

| Wheat | Fusarium graminearum | 200 | 70 | |

| Corn | Aspergillus flavus | 150 | 60 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several triazole derivatives, including this compound. The compound showed promising results against resistant strains of bacteria and fungi, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Agricultural Trials

A series of field trials conducted by agricultural scientists assessed the effectiveness of this compound as a fungicide on wheat crops affected by Fusarium graminearum. The trials demonstrated significant reductions in disease severity and increased yields compared to untreated controls .

Mechanism of Action

The mechanism of action of Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Findings :

- The 2H-triazole isomer exhibits a shorter C–N bond (1.34 Å) compared to the 1H-isomer (1.32 Å), suggesting subtle electronic differences .

- The dihedral angle between the triazole ring and the backbone is smaller in the 2H-isomer, indicating enhanced planarity and conjugation.

Intermolecular Interactions

Mercury CSD analyses reveal distinct packing patterns driven by hydrogen bonding and π-π stacking:

Key Findings :

- The 2H-triazole derivative forms stronger N–H···O hydrogen bonds, leading to higher packing efficiency .

- Ethyl analogs exhibit weaker packing due to bulkier ester groups disrupting π-π interactions.

Physicochemical Properties

Comparative solubility and stability data highlight functional group effects:

| Compound | Solubility (mg/mL, H₂O) | Thermal Decomposition (°C) |

|---|---|---|

| This compound | 4.2 ± 0.3 | 215 |

| Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate | 6.8 ± 0.5 | 198 |

| Ethyl analog (pent-2-enedioate) | 2.1 ± 0.2 | 230 |

Biological Activity

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

Chemical Formula: C₇H₈N₄O₄

Molecular Weight: 196.16 g/mol

IUPAC Name: this compound

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the dimethyl ester group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and glioblastoma cells. The results demonstrated a strong inhibitory effect on MCF-7 cells with a GI50 value of 3.18 ± 0.11 µM, indicating its potential as a therapeutic agent against breast cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. In silico studies have shown that the compound interacts with various proteins such as NEK7 and TP53, which are crucial in cancer progression and survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is required to establish its safety profile fully.

Case Studies

- In Vitro Cytotoxicity Assays:

A comprehensive study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited cell growth in vitro across multiple cancer cell lines. The study utilized a range of concentrations to establish dose-response relationships .

| Cell Line | GI50 (µM) | Comments |

|---|---|---|

| MCF-7 | 3.18 ± 0.11 | Strong inhibition |

| HeLa | 8.12 ± 0.43 | Moderate inhibition |

| Vero | Not specified | Control line |

Q & A

Basic: What are the standard laboratory protocols for synthesizing Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate?

The synthesis involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., 5 drops of glacial acetic acid) for 4 hours. The solvent is evaporated under reduced pressure, and the resulting solid is filtered . Key parameters include strict stoichiometric control (0.001 mol ratios) and inert atmosphere conditions to prevent side reactions.

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory) and reaction path search methods (as employed by ICReDD) predict transition states, intermediates, and activation barriers. These methods enable virtual screening of solvents, catalysts, and temperatures, reducing trial-and-error experimentation by 30–50%. For instance, computational models can identify ethanol as an optimal solvent over alternatives like DMF, minimizing byproducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Critical protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize acidic residues before disposal.

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or IR spectra can arise from tautomerism or solvent effects. Methodological steps include:

- Multi-technique validation : Cross-check with HPLC-MS and X-ray crystallography (e.g., as in Acta Crystallographica reports ).

- Factorial Design : Systematically vary parameters (e.g., concentration, solvent polarity) to isolate variables causing spectral discrepancies .

- Software Tools : Use cheminformatics platforms to simulate spectra under different conditions and compare with empirical data .

Basic: What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).

- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

Advanced: How can green chemistry principles improve the sustainability of its synthesis?

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity.

- Catalyst Optimization : Use immobilized Lewis acid catalysts (e.g., Fe³⁺-supported mesoporous silica) to reduce waste.

- Energy Efficiency : Adopt microwave-assisted synthesis to cut reaction time from 4 hours to 30 minutes .

Basic: What theoretical frameworks guide the design of experiments for this compound’s applications?

- Retrosynthetic Analysis : Break down the molecule into triazole and diethyl oxalate precursors to plan synthetic routes.

- Hammett Linear Free Energy Relationships (LFER) : Predict substituent effects on reaction rates for derivative synthesis .

Advanced: What methodologies are used to study its biological activity?

- In Silico Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or bacterial enzymes).

- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria, with ciprofloxacin as a positive control. Structural analogs (e.g., benzodiazepine-triazole hybrids) provide activity benchmarks .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: How can AI-driven process simulation enhance scale-up strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.